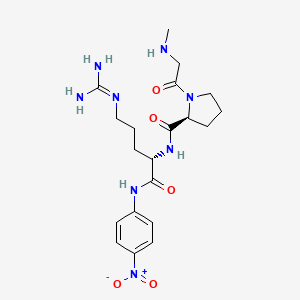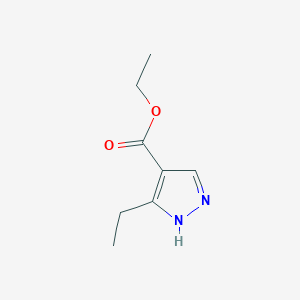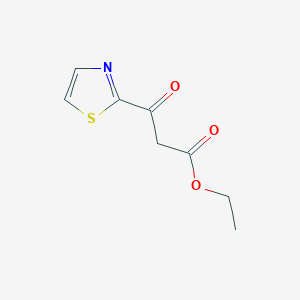![molecular formula C13H27N3 B1344653 1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine CAS No. 883516-04-9](/img/structure/B1344653.png)
1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would involve identifying the compound’s chemical structure, functional groups, and possibly its uses or roles in various applications.
Synthesis Analysis
This would involve detailing the chemical reactions and processes used to synthesize the compound.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, its reactivity, and the products it forms.Physical And Chemical Properties Analysis
This would involve determining properties like melting point, boiling point, solubility, density, and various spectroscopic properties.Applications De Recherche Scientifique
Role in Tissue Protection, Regeneration, and Immunity
Research suggests that compounds like N,N-Dimethyltryptamine (DMT), which share structural similarities with 1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine, may play a significant role beyond their psychotropic effects. Studies indicate that DMT, acting as an endogenous ligand of the sigma-1 receptor, could be involved in cellular protective mechanisms, potentially extending its function to cellular regeneration and immunoregulation. This understanding opens avenues for using these compounds in developing therapies aimed at tissue protection and regeneration (Frecska et al., 2013).
Behavioral Pharmacology
Another area of interest is the behavioral pharmacology of compounds structurally related to 1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine, such as selective serotonin receptor antagonists. These studies explore the therapeutic potential of these compounds in treating anxiety and affective disorders, highlighting their utility in psychiatric treatment modalities (Hudzik et al., 2003).
Neuropharmacology and Potential Therapeutic Uses
Compounds like N,N-dimethyltryptamine have been studied for their neuropharmacological properties and potential as therapeutic agents. Research indicates these compounds could be useful in treating conditions such as anxiety and psychosis, suggesting a broader therapeutic application beyond their known psychotropic effects. This area of research emphasizes the need for further exploration into the medical uses of these compounds (Carbonaro & Gatch, 2016).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions needed for handling and storage.
Orientations Futures
This would involve discussing potential future research directions, applications, or improvements to the synthesis process.
Each of these sections would require extensive research and possibly experimental work. For a specific compound, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have extensive information available, particularly if they are not widely studied. If you’re working with a less-known compound, it may be necessary to conduct original research to fully characterize it. Please remember to follow all safety protocols when handling chemicals.
Propriétés
IUPAC Name |
N,N-dimethyl-1-(1-piperidin-4-ylpiperidin-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15(2)11-12-5-9-16(10-6-12)13-3-7-14-8-4-13/h12-14H,3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVPRIFEJJPBCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629566 |
Source


|
| Record name | 1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine | |
CAS RN |
883516-04-9 |
Source


|
| Record name | 1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1344571.png)
![4-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1344573.png)










